Kaempferol Di-O-methoxymethyl Ether Kaempferol Di-O-methoxymethyl Ether
Brand Name: Vulcanchem
CAS No.: 1329801-99-1
VCID: VC0140264
InChI: InChI=1S/C19H18O8/c1-23-9-25-12-5-3-11(4-6-12)19-18(22)17(21)16-14(20)7-13(26-10-24-2)8-15(16)27-19/h3-8,20,22H,9-10H2,1-2H3
SMILES: COCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OCOC)O)O
Molecular Formula: C19H18O8
Molecular Weight: 374.345

Kaempferol Di-O-methoxymethyl Ether

CAS No.: 1329801-99-1

Cat. No.: VC0140264

Molecular Formula: C19H18O8

Molecular Weight: 374.345

* For research use only. Not for human or veterinary use.

Kaempferol Di-O-methoxymethyl Ether - 1329801-99-1

Specification

CAS No. 1329801-99-1
Molecular Formula C19H18O8
Molecular Weight 374.345
IUPAC Name 3,5-dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]chromen-4-one
Standard InChI InChI=1S/C19H18O8/c1-23-9-25-12-5-3-11(4-6-12)19-18(22)17(21)16-14(20)7-13(26-10-24-2)8-15(16)27-19/h3-8,20,22H,9-10H2,1-2H3
Standard InChI Key DEKADMRWDRKBMB-UHFFFAOYSA-N
SMILES COCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OCOC)O)O

Introduction

Chemical Identity and Structural Characteristics

Kaempferol Di-O-methoxymethyl Ether is a modified flavonol compound derived from kaempferol through the addition of methoxymethyl ether groups at specific hydroxyl positions. The compound is characterized by a distinct molecular structure that maintains the flavonoid backbone while introducing protective groups that potentially enhance its stability and bioavailability. These structural modifications represent a significant area of research interest in medicinal chemistry, particularly in the development of enhanced phytochemical derivatives with improved pharmacological profiles .

Molecular Properties

Kaempferol Di-O-methoxymethyl Ether possesses several defining chemical characteristics that distinguish it from the parent kaempferol molecule. The compound is officially registered in chemical databases with specific identifiers that facilitate its tracking across research publications and chemical repositories. These identifiers and basic molecular properties are essential for researchers investigating this compound's potential applications.

PropertyValue
PubChem CID71749664
Molecular FormulaC19H18O8
Molecular Weight374.3 g/mol
IUPAC Name3,5-Dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-4H-1-benzopyran-4-one
CAS Registry Number1329801-99-1
Creation Date in PubChemNovember 1, 2013
Last Modified in PubChemApril 5, 2025

Structural Features

Relationship to Parent Compound Kaempferol

Understanding Kaempferol Di-O-methoxymethyl Ether requires contextualizing it within the broader family of kaempferol derivatives. Kaempferol itself is a widely studied flavonoid present in approximately 80% of plant-based foods, including various fruits, vegetables, and herbs such as broccoli, kale, cabbage, strawberries, and tea .

Kaempferol Overview

Kaempferol (KMF) has been extensively investigated for its diverse biological activities and potential health benefits. This natural flavonol demonstrates significant modulatory effects on various signaling pathways implicated in multiple pathological conditions. Research has shown that kaempferol exhibits antiproliferative, proapoptotic, anti-angiogenic, anti-metastatic, and antioxidant properties, making it a compound of significant interest in various therapeutic applications .

Biological ActivityMechanism of Action
AntiproliferativeCell cycle arrest at G0/G1 or G2/M transition points; inhibition of cyclins and cyclin-dependent kinases
ProapoptoticInduction of apoptosis via multiple pathways
Anti-angiogenicInhibition of HIF-1α, VEGF expression, and ERK-NFκB-cMyc-p21-VEGF signaling
Anti-metastaticSuppression of EMT proteins, MMPs, and associated signaling molecules
AntioxidantScavenging of reactive oxygen species; enhancement of antioxidant enzyme expression

Significance of Methoxymethyl Ether Modifications

Synthetic Approaches and Chemical Analysis

Analytical Characterization

Analytical techniques for the characterization and identification of Kaempferol Di-O-methoxymethyl Ether include various spectroscopic and chromatographic methods. Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and high-performance liquid chromatography (HPLC) are commonly employed to confirm the structure and purity of such compounds. The chemical shifts in 1H and 13C NMR spectra provide valuable information about the position of the methoxymethyl ether groups on the kaempferol scaffold .

Comparative Analysis with Other Kaempferol Derivatives

Structure-Activity Relationship

The biological activities of flavonoids are strongly influenced by their structural features, including the pattern of hydroxylation, glycosylation, and other modifications. The selective protection of hydroxyl groups at positions 7 and 4' in Kaempferol Di-O-methoxymethyl Ether, while leaving the hydroxyl groups at positions 3 and 5 free, may significantly impact its interaction with biological targets compared to other kaempferol derivatives.

Derivative TypeModification PatternPotential Impact on Activity
Parent KaempferolFree hydroxyl groups at positions 3, 5, 7, and 4'Baseline activity profile with good antioxidant properties but limited bioavailability
Kaempferol Di-O-methoxymethyl EtherProtected hydroxyl groups at positions 7 and 4'Potentially enhanced bioavailability and altered target specificity
Kaempferol GlycosidesSugar moieties at various positionsImproved water solubility but potentially reduced cellular uptake
Methylated KaempferolMethyl groups replacing hydrogen in hydroxyl groupsEnhanced hydrophobicity and metabolic stability

Pharmacokinetic Considerations

Research Gaps and Future Directions

Current Research Limitations

Despite the potential therapeutic significance of Kaempferol Di-O-methoxymethyl Ether, specific research on this compound appears limited based on the provided search results. The compound is primarily documented in chemical databases with structural information, but detailed studies on its biological activities, pharmacokinetics, and therapeutic applications remain to be conducted. This represents a significant research gap in the field of flavonoid derivatives.

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